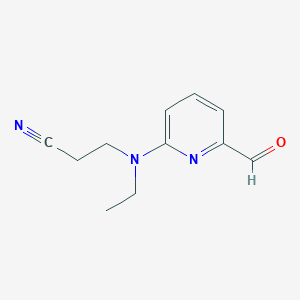

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile

Description

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile is a pyridine-based compound featuring a formyl group at the 6-position of the pyridine ring, an ethylamino substituent, and a propanenitrile side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. The nitrile group enhances reactivity in nucleophilic additions, while the formyl group enables participation in condensation reactions such as Schiff base formation.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-[ethyl-(6-formylpyridin-2-yl)amino]propanenitrile |

InChI |

InChI=1S/C11H13N3O/c1-2-14(8-4-7-12)11-6-3-5-10(9-15)13-11/h3,5-6,9H,2,4,8H2,1H3 |

InChI Key |

JIWSKEKLZNVMCL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC#N)C1=CC=CC(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile involves several steps. One common method includes the reaction of 6-formylpyridine with ethylamine, followed by the addition of propanenitrile. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods are similar but often scaled up to accommodate larger quantities and may involve more efficient catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

Scientific Research Applications

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- The target compound’s nitrile group distinguishes it from hydroxyl- or ketone-containing analogs, suggesting divergent reactivity (e.g., nitrile hydrolysis vs. ketone reduction).

- Thiophene-based analogs ( ) lack pyridine’s aromatic nitrogen, reducing basicity but increasing lipophilicity.

Physicochemical Properties

- Solubility: The nitrile group in this compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ).

- Polarity : The formyl group increases polarity relative to methoxy or silyl ether derivatives, impacting chromatographic behavior and bioavailability.

Reactivity

- Nitrile Reactivity : The propanenitrile chain may undergo hydrolysis to carboxylic acids or participate in cycloadditions, unlike the stable silyl ethers in compounds .

- Formyl Group Utility : Similar to the oxime in the fluoronicotinaldehyde derivative , the formyl group enables condensation reactions, but with distinct kinetics due to electronic differences.

Biological Activity

3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that includes a pyridine ring, an ethylamino group, and a propanenitrile moiety, which may contribute to its reactivity and biological interactions.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

- Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom.

- Formyl Group : A carbonyl group (C=O) attached to a hydrogen atom, enhancing reactivity.

- Ethylamino Group : A substituent that may influence the compound's interaction with biological targets.

- Propanenitrile Moiety : A three-carbon chain with a nitrile group (C≡N), contributing to the compound's overall polarity and solubility.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have shown promising results against various cancer cell lines:

| Compound | Cancer Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 10 | HepG2 (liver cancer) | 21.00 | 1.55 |

| Compound 10 | MCF-7 (breast cancer) | 26.10 | 1.25 |

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation and survival, similar to known VEGFR-2 inhibitors like sorafenib .

The proposed mechanism of action for this compound involves interactions with specific biological targets, including:

- VEGFR-2 Inhibition : Molecular docking studies indicate that the compound may bind effectively to the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have suggested that:

- The compound demonstrates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, indicating its viability as a drug candidate .

Clinical Applications

The potential applications of this compound extend beyond cancer treatment. It has been investigated for its effectiveness against various diseases, including:

- Microbial Infections : The compound has been proposed as a lead for developing new antimicrobial agents due to its structural similarities with other effective pyridine derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-5-nitropyridine | Nitro group on pyridine | Strong antimicrobial properties |

| Ethyl 6-amino-2-pyridinecarboxylate | Carboxylic acid derivative | Exhibits anti-inflammatory activity |

| 4-(Ethylamino)pyridine | Ethylamino substitution | Used in organic synthesis as a building block |

These comparisons underscore the diverse biological activities associated with pyridine derivatives and the potential for developing novel therapeutic agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.